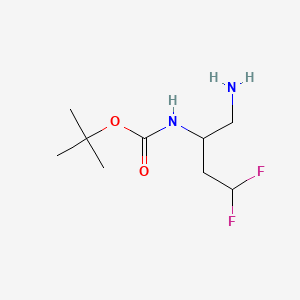
tert-Butyl (1-amino-4,4-difluorobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound is particularly interesting due to the presence of both amino and difluorobutan-2-yl groups, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. The process begins with the reaction of tert-butyl chloroformate with the appropriate amine to form the carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The difluorobutan-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce the corresponding amine .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of difluorobutan-2-yl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of the difluorobutan-2-yl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorobutan-2-yl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate
- tert-Butyl N-(1-amino-4,4-dichlorobutan-2-yl)carbamate
- tert-Butyl N-(1-amino-4,4-dibromobutan-2-yl)carbamate
Uniqueness
tert-Butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate is unique due to the presence of the difluorobutan-2-yl group, which imparts distinct chemical and biological properties. Compared to its trifluoro, dichloro, and dibromo analogs, the difluoro derivative may exhibit different reactivity and stability profiles, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C9H18F2N2O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-6(5-12)4-7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14) |
Clave InChI |
AWERJDTWYRPLLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


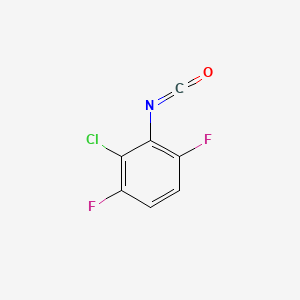

![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B15323466.png)
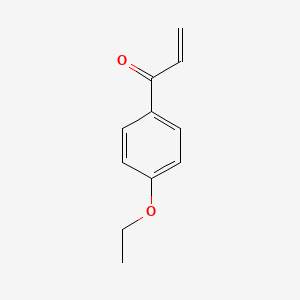
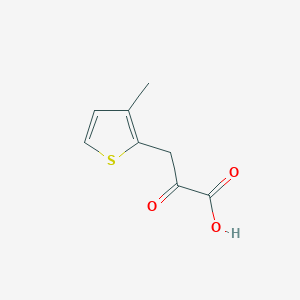

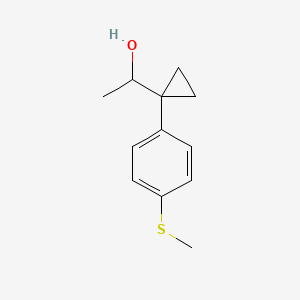
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)

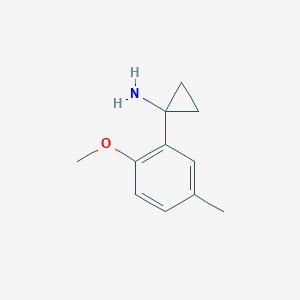
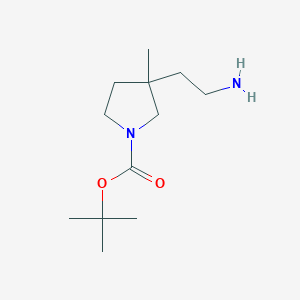
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)

